molecular formula C7H3ClN2O2 B13324062 6-Chloro-4-cyanonicotinic acid

6-Chloro-4-cyanonicotinic acid

Cat. No.: B13324062
M. Wt: 182.56 g/mol
InChI Key: OBVSBUPKQVJVQG-UHFFFAOYSA-N
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Description

6-Chloro-4-cyanonicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-cyanonicotinic acid typically involves the chlorination of 4-cyanonicotinic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-cyanonicotinic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative chlorinating agents and solvents may be employed to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-cyanonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 6-chloro-4-aminonicotinic acid or other reduced derivatives.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

6-Chloro-4-cyanonicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases, including neurological disorders and infections.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-cyanonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and cyano groups can influence its binding affinity and specificity towards these targets, leading to various biological effects. For example, it may inhibit enzyme activity or disrupt cellular processes, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinic acid: Lacks the cyano group at the 4th position, which may affect its reactivity and applications.

    4-Cyanonicotinic acid:

    Nicotinic acid: The parent compound without any substituents, widely known for its role as vitamin B3.

Uniqueness

6-Chloro-4-cyanonicotinic acid is unique due to the combined presence of both chlorine and cyano groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.

Properties

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

6-chloro-4-cyanopyridine-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2/c8-6-1-4(2-9)5(3-10-6)7(11)12/h1,3H,(H,11,12)

InChI Key

OBVSBUPKQVJVQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)C#N

Origin of Product

United States

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